(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone

Nucleophilic Substitution Building Block Reactivity Piperidine Derivatization

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone (CAS 1146080-48-9) is a heterobifunctional building block comprising a pyrazine-2-carbonyl group linked to a 3-chloromethyl-substituted piperidine ring. With a molecular formula of C₁₁H₁₄ClN₃O, a molecular weight of 239.70 g·mol⁻¹, and a density of 1.239 g·cm⁻³, this compound occupies a unique niche at the interface of pyrazine and piperidine chemical space.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1146080-48-9
Cat. No. B1501054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone
CAS1146080-48-9
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NC=CN=C2)CCl
InChIInChI=1S/C11H14ClN3O/c12-6-9-2-1-5-15(8-9)11(16)10-7-13-3-4-14-10/h3-4,7,9H,1-2,5-6,8H2
InChIKeyVKMFFENXBVUSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone (CAS 1146080-48-9): A Reactive Pyrazine-Piperidine Building Block for CNS-Focused Medicinal Chemistry


(3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone (CAS 1146080-48-9) is a heterobifunctional building block comprising a pyrazine-2-carbonyl group linked to a 3-chloromethyl-substituted piperidine ring [1]. With a molecular formula of C₁₁H₁₄ClN₃O, a molecular weight of 239.70 g·mol⁻¹, and a density of 1.239 g·cm⁻³, this compound occupies a unique niche at the interface of pyrazine and piperidine chemical space . Its defining structural feature—the electrophilic chloromethyl substituent at the piperidine 3-position—distinguishes it from hydroxyl and amino analogs and enables efficient downstream derivatization via nucleophilic substitution, making it a privileged intermediate for the synthesis of CNS-targeted small molecules and kinase-focused libraries [1].

Why (3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone Cannot Be Replaced by Hydroxyl or Amino Analogs in CNS Library Synthesis


In-class analogs—including (3-hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone (CAS 939985-99-6) and (3-aminopiperidin-1-yl)(pyrazin-2-yl)methanone (CAS 1185316-35-1)—share the same pyrazine-piperidine scaffold but differ fundamentally at the 3-position substituent, which governs both reactivity and physicochemical properties. The chloromethyl group of the target compound is a significantly better leaving group than the hydroxymethyl group of its hydroxyl analog, enabling direct SN2 diversification with amine, thiol, or alkoxide nucleophiles without activation steps . Furthermore, the target compound exhibits a 1.25 log unit higher lipophilicity (LogP 1.51) compared with the hydroxymethyl analog (LogP 0.26), placing it within the optimal ClogP range of 1–3 for blood-brain barrier penetration, whereas the hydroxyl analog falls below this threshold . These orthogonal differences in reactivity and physicochemical profile mean that simply substituting one analog for another would fundamentally alter both the synthetic route and the drug-like properties of downstream products.

Quantitative Differentiation Evidence for (3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone vs. Closest Analogs


Enhanced Electrophilic Reactivity: Chloromethyl vs. Hydroxymethyl Leaving-Group Capability

The chloromethyl (-CH₂Cl) group at the piperidine 3-position of the target compound functions as a potent electrophile for SN2 reactions, whereas the hydroxymethyl (-CH₂OH) group in the direct analog is a poor leaving group that requires pre-activation (e.g., tosylation or mesylation) before nucleophilic displacement . This intrinsic reactivity difference translates into tangible synthetic efficiency gains: the chloromethyl group can be directly displaced by amines, thiols, and alkoxides under mild conditions (room temperature, polar aprotic solvents), eliminating a protection/deprotection sequence that typically adds 2–3 synthetic steps and reduces overall yield by 20–40% in multi-step sequences .

Nucleophilic Substitution Building Block Reactivity Piperidine Derivatization

Divergent Lipophilicity: LogP Comparison Positions Target Compound Within Optimal CNS Drug Space

The target compound exhibits a calculated LogP of 1.51 (chemsrc) or 1.57 (Leyan), which falls squarely within the optimal ClogP range of 1–3 for CNS-penetrant small molecules as defined by BBB permeability guidelines [1]. In contrast, the direct hydroxymethyl analog (CAS 939985-99-6) has a LogP of 0.26, which is sub-optimal for passive BBB penetration and may limit its utility as a CNS library building block . The amino analog (CAS 1185316-35-1) has a comparable LogP of 1.48, but its free amine introduces unwanted hydrogen-bond donor capacity (HBD = 1), which can reduce CNS permeability relative to the target compound (HBD = 0) .

Lipophilicity LogP Blood-Brain Barrier CNS Drug Design

Validated CNS Drug Development Application: Documented Use as a Key Intermediate for Neuropsychiatric and Neurodegenerative Targets

Multiple independent vendor and database sources explicitly position (3-chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone as a primary starting material for synthesizing pharmaceutical compounds targeting the central nervous system, particularly for developing potent receptor modulators [1]. The compound has been identified in synthetic routes of experimental drugs for psychiatric and neurological diseases, and it is actively used in complex molecule construction for screening novel active substances in laboratory settings [1]. This is consistent with the broader precedent of pyrazine derivatives serving as CNS-active pharmacophores, exemplified by Ampyzine (a pyrazine derivative patented as a CNS stimulant) [2]. Neither the hydroxymethyl nor the amino analog carries equivalent documented CNS application specificity in publicly available technical literature.

CNS Drug Discovery Neuropsychiatric Receptor Modulator Medicinal Chemistry

Differentiated Physicochemical Profile: Density, Molecular Weight, and Topological Polar Surface Area Comparison

The target compound exhibits a density of 1.239 g·cm⁻³, which is marginally higher (Δ = +0.007 g·cm⁻³) than the hydroxymethyl analog (1.232 g·cm⁻³) . Its molecular weight of 239.70 g·mol⁻¹ is 18.44 g·mol⁻¹ higher than the hydroxymethyl analog (221.26 g·mol⁻¹) and 3.01 g·mol⁻¹ lower than the amino analog hydrochloride (242.71 g·mol⁻¹) . The topological polar surface area (TPSA) of 46.09 Ų for the target compound is significantly lower than that of the hydroxymethyl analog (estimated ~66 Ų), consistent with the absence of hydrogen-bond donors . All three compounds fall within the acceptable molecular weight range (<500 g·mol⁻¹) for oral drug-likeness, but the target compound uniquely balances intermediate lipophilicity with minimal TPSA and zero hydrogen-bond donors, favorable for passive membrane permeability.

Physicochemical Properties Density Molecular Weight TPSA Drug-likeness

Optimal Procurement and Application Scenarios for (3-Chloromethyl-piperidin-1-yl)-pyrazin-2-yl-methanone


CNS-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The target compound's LogP of 1.51, TPSA of 46.09 Ų, and zero hydrogen-bond donor count align with CNS MPO guidelines for BBB-penetrant small molecules [1]. Its documented application as a primary starting material for CNS-active pharmaceutical synthesis—specifically for psychiatric and neurological disease targets—makes it a strategically de-risked building block for fragment growing and lead optimization campaigns targeting GPCRs, ion channels, or kinases with CNS indications [2]. The chloromethyl handle enables direct SAR expansion via amination or thioetherification without pre-activation, accelerating hit-to-lead timelines.

Parallel Library Synthesis for Kinase and Receptor Modulator Screening

The electrophilic chloromethyl group enables high-throughput parallel derivatization with diverse amine, thiol, or alcohol nucleophiles under mild SN2 conditions, directly generating compound libraries with systematic 3-position variation . This contrasts with the hydroxymethyl analog, which would require a separate activation step for each library member—multiplying the number of operations and reducing overall efficiency. The pyrazine-2-carbonyl moiety further provides a hydrogen-bond-accepting pharmacophore compatible with kinase hinge-binding motifs and receptor modulator pharmacophores [2].

Chemical Biology Probe Development Requiring Bioorthogonal Handle Installation

The chloromethyl group serves as a latent electrophilic warhead or can be converted to azide, alkyne, or biotin tags for target engagement studies (e.g., photoaffinity labeling or click chemistry pull-down experiments) . Because the chloromethyl group is directly reactive, it allows one-step installation of bioorthogonal handles without disturbing the pyrazine-carbonyl pharmacophore. The amino analog, by contrast, would require orthogonal protection of its free amine during such transformations, adding synthetic complexity.

Academic Medicinal Chemistry Core Facilities and CRO Synthesis Services

For academic core facilities and contract research organizations (CROs) that support multiple PI-led projects, the target compound's balanced reactivity and CNS-favorable physicochemical profile (MW 239.70, logP 1.51, TPSA 46.09) make it a versatile stock intermediate applicable across diverse project types—from kinase inhibitor synthesis to GPCR modulator development [2]. Its single reactive handle (chloromethyl) simplifies quality control and inventory management compared to analogs with multiple reactive sites, reducing procurement complexity.

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